アロクロール 5432

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

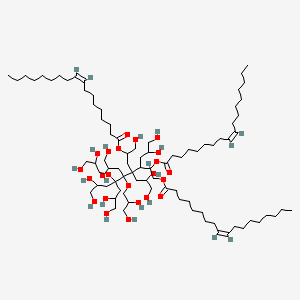

Arochlor 5432 is a type of polychlorinated terphenyl (PCT), a class of compounds that have 2-10 chlorine atoms attached to the biphenyl molecule . It is used as a reference material for environmental analysis and testing . It is typically available in solution form, with cyclohexane often used as the solvent .

Molecular Structure Analysis

The molecular structure of Arochlor 5432 is complex due to the presence of multiple chlorine atoms attached to the biphenyl molecule . The exact structure can vary depending on the number and position of the chlorine atoms .

Physical And Chemical Properties Analysis

Arochlor 5432 is typically found in solution form, with cyclohexane often used as the solvent . The exact physical and chemical properties can vary depending on the specific formulation and concentration of the product .

科学的研究の応用

環境影響調査

アロクロール 5432は、ポリ塩化テルフェニル(PCT)の混合物であり、河口環境から採取された堆積物や塩性湿地のコードグラス、アメリカンオイスター、レッドジョイント・フィドラークラブ、ワーフクラブ、ムミチョグなどのいくつかの生物学的区画で検出されています {svg_1}. これにより、研究者はこれらの環境におけるPCTの発生、運命、および影響を研究することができます {svg_2}.

生物蓄積研究

研究によると、堆積物と生物中のPCT濃度は、PCT流出源から下流に進むにつれて減少することが示されています {svg_3}. これは、生物蓄積研究、特にこれらの化合物がどのように吸収され、さまざまな生物に蓄積されるかを理解するための貴重な情報となります {svg_4}.

毒性学

This compoundは、毒性学的研究で使用されており、ムミチョグの肝臓のシトクロムP4501A(CYP1A)レベルと関連するEROD活性に対するPCT混合物の用量反応効果を調べました {svg_5}. この研究は、this compoundによる硬骨魚類の肝臓CYP1A誘導に関する初めての報告です {svg_6}.

リスクアセスメント

This compoundが有害廃棄物処理場に存在することは、リスクアセスメントに影響を与えます {svg_7}. この化合物の挙動と影響を理解することで、この化合物への暴露に関連する潜在的なリスクを評価するのに役立ちます {svg_8}.

修復研究

不活性な有害廃棄物処理場におけるポリ塩化ビフェニルとテルフェニルの共存は、修復に影響を与えます {svg_9}. This compoundを対象とした研究は、さまざまな修復戦略の有効性に関する洞察を提供できます {svg_10}.

産業用途

This compoundは、高温用途に使用される油圧作動油Pydraul 312Aの成分として特定されています {svg_11}. これは、産業用途におけるその役割と、その影響と代替案に関するさらなる研究の必要性を強調しています {svg_12}.

作用機序

Target of Action

Arochlor 5432, a mixture of polychlorinated terphenyls (PCT), has been detected in various biological compartments, suggesting that it interacts with multiple targets within these systems . One primary target of Arochlor 5432 is the hepatic cytochrome P4501A (CYP1A) , an enzyme involved in the metabolism of xenobiotics .

Mode of Action

Arochlor 5432 interacts with its targets, leading to changes in their activity. For instance, it has been reported to induce levels of hepatic CYP1A and associated EROD activity in mummichogs . This induction suggests that the effects of Arochlor 5432 may be mediated through Ah receptor binding .

Biochemical Pathways

The induction of hepatic CYP1A by Arochlor 5432 suggests that it affects the xenobiotic metabolism pathway . This pathway is responsible for the breakdown of foreign substances, including pollutants and drugs, in the body. The induction of CYP1A can lead to increased metabolism of these substances, potentially altering their effects on the body .

Pharmacokinetics

Given its detection in various biological compartments, it can be inferred that it is capable of being absorbed and distributed within organisms . Its interaction with the CYP1A enzyme suggests that it undergoes metabolic processes .

Result of Action

The induction of hepatic CYP1A by Arochlor 5432 can lead to changes in the metabolism of xenobiotics . This can potentially alter the effects of these substances on the body. For instance, increased metabolism can lead to faster clearance of drugs, potentially reducing their efficacy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Arochlor 5432. For example, its concentration in sediment and biota was found to decrease with distance downstream from the PCT outfall . This suggests that the distribution of Arochlor 5432 in the environment can influence its bioavailability and, consequently, its effects on organisms .

Safety and Hazards

Arochlor 5432 is classified as a hazardous substance. It is highly flammable and can be harmful if swallowed or inhaled . It can also cause skin and eye irritation, and may have reproductive toxicity . Proper safety measures should be taken when handling this substance, including the use of protective gloves and respiratory protection .

生化学分析

Biochemical Properties

Arochlor 5432 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary interactions of Arochlor 5432 is with the cytochrome P450 enzyme system, particularly the CYP1A isoform. This interaction leads to the induction of hepatic cytochrome P4501A (CYP1A) and associated ethoxyresorufin-O-deethylase (EROD) activity in teleost fish and mammalian systems . The binding of Arochlor 5432 to the aryl hydrocarbon receptor (AhR) is a critical step in this process, as it activates the transcription of genes involved in the metabolism of xenobiotics. Additionally, Arochlor 5432 can interact with other proteins and receptors, potentially disrupting normal cellular functions and signaling pathways.

Cellular Effects

Arochlor 5432 has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The binding of Arochlor 5432 to the aryl hydrocarbon receptor (AhR) leads to the activation of the AhR signaling pathway, which can result in changes in the expression of genes involved in xenobiotic metabolism, oxidative stress response, and inflammation . Furthermore, Arochlor 5432 has been reported to lower in vitro D-glucose intestinal absorption in mice, indicating its potential impact on nutrient transport and metabolism . These cellular effects can have significant implications for overall cellular health and function.

Molecular Mechanism

The molecular mechanism of action of Arochlor 5432 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Arochlor 5432 binds to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Upon binding to AhR, Arochlor 5432 induces the translocation of the receptor to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation . The induction of cytochrome P4501A (CYP1A) and associated EROD activity is a key outcome of this process, highlighting the role of Arochlor 5432 in modulating enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Arochlor 5432 can change over time due to its stability, degradation, and long-term impact on cellular function. Arochlor 5432 is known for its chemical stability, which allows it to persist in the environment and biological systems for extended periods . Studies have shown that Arochlor 5432 can induce hepatic cytochrome P4501A (CYP1A) activity in teleost fish over time, suggesting that its effects can be sustained with prolonged exposure . Additionally, the degradation of Arochlor 5432 in environmental and biological samples can lead to the formation of metabolites that may have different toxicological properties . Long-term studies are essential to fully understand the temporal effects of Arochlor 5432 on cellular function and health.

Dosage Effects in Animal Models

The effects of Arochlor 5432 vary with different dosages in animal models. Studies have demonstrated that Arochlor 5432 can induce hepatic cytochrome P4501A (CYP1A) activity in teleost fish and mammals in a dose-dependent manner . Higher doses of Arochlor 5432 are associated with greater induction of CYP1A activity and increased EROD activity, indicating a threshold effect for these responses. At high doses, Arochlor 5432 can also exhibit toxic or adverse effects, including disruption of endocrine function, oxidative stress, and inflammation . These findings highlight the importance of understanding the dosage-dependent effects of Arochlor 5432 to assess its potential risks and benefits.

Metabolic Pathways

Arochlor 5432 is involved in metabolic pathways that include interactions with enzymes and cofactors. The primary metabolic pathway for Arochlor 5432 involves its biotransformation by the cytochrome P450 enzyme system, particularly the CYP1A isoform . This process leads to the formation of hydroxylated metabolites that can be further conjugated with glucuronic acid or sulfate for excretion. The induction of CYP1A activity by Arochlor 5432 is a key aspect of its metabolism, as it enhances the biotransformation and elimination of the compound from the body . Additionally, Arochlor 5432 can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in xenobiotic metabolism and oxidative stress response.

Transport and Distribution

The transport and distribution of Arochlor 5432 within cells and tissues are influenced by its interactions with transporters and binding proteins. Arochlor 5432 is highly lipophilic, allowing it to readily cross cell membranes and accumulate in lipid-rich tissues . Once inside the cell, Arochlor 5432 can bind to intracellular proteins, including the aryl hydrocarbon receptor (AhR), which facilitates its transport to the nucleus . The distribution of Arochlor 5432 within the body is also affected by its binding to plasma proteins, which can influence its bioavailability and tissue accumulation. Understanding the transport and distribution of Arochlor 5432 is crucial for assessing its potential impact on different tissues and organs.

Subcellular Localization

The subcellular localization of Arochlor 5432 is an important factor in determining its activity and function. Arochlor 5432 primarily localizes to the cytoplasm, where it binds to the aryl hydrocarbon receptor (AhR) and forms a complex that translocates to the nucleus . Within the nucleus, the Arochlor 5432-AhR complex binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. The subcellular localization of Arochlor 5432 is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are critical for understanding the molecular mechanisms underlying the effects of Arochlor 5432 on cellular function and health.

特性

| { "Design of the Synthesis Pathway": "The synthesis of Arochlor 5432 involves the chlorination of biphenyl in the presence of a catalyst.", "Starting Materials": [ "Biphenyl", "Chlorine gas", "Catalyst (such as iron or aluminum chloride)" ], "Reaction": [ "Biphenyl is chlorinated in the presence of a catalyst to form polychlorinated biphenyls (PCBs).", "The reaction is typically carried out at high temperatures and pressures.", "The resulting mixture of PCBs is then purified to isolate Arochlor 5432, which is a specific mixture of PCBs with a high degree of chlorination.", "The purification process may involve distillation, chromatography, or other separation techniques." ] } | |

CAS番号 |

63496-31-1 |

分子式 |

UVCB |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

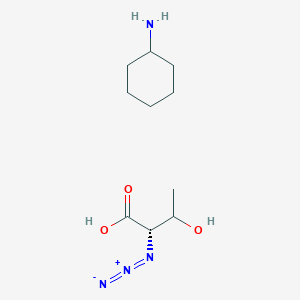

![(2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165786.png)